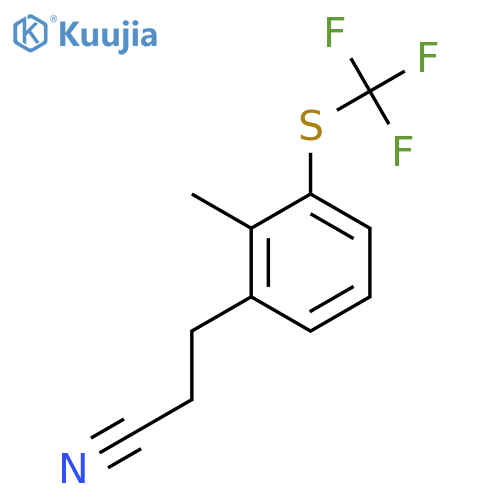

Cas no 1805911-95-8 (3-(2-Methyl-3-(trifluoromethylthio)phenyl)propanenitrile)

1805911-95-8 structure

商品名:3-(2-Methyl-3-(trifluoromethylthio)phenyl)propanenitrile

CAS番号:1805911-95-8

MF:C11H10F3NS

メガワット:245.264011859894

CID:5005665

3-(2-Methyl-3-(trifluoromethylthio)phenyl)propanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-(2-Methyl-3-(trifluoromethylthio)phenyl)propanenitrile

-

- インチ: 1S/C11H10F3NS/c1-8-9(5-3-7-15)4-2-6-10(8)16-11(12,13)14/h2,4,6H,3,5H2,1H3

- InChIKey: ZWSLZPCXXZAEKI-UHFFFAOYSA-N

- ほほえんだ: S(C(F)(F)F)C1=CC=CC(CCC#N)=C1C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 268

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 49.1

3-(2-Methyl-3-(trifluoromethylthio)phenyl)propanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010008589-1g |

3-(2-Methyl-3-(trifluoromethylthio)phenyl)propanenitrile |

1805911-95-8 | 97% | 1g |

1,549.60 USD | 2021-07-06 | |

| Alichem | A010008589-250mg |

3-(2-Methyl-3-(trifluoromethylthio)phenyl)propanenitrile |

1805911-95-8 | 97% | 250mg |

480.00 USD | 2021-07-06 | |

| Alichem | A010008589-500mg |

3-(2-Methyl-3-(trifluoromethylthio)phenyl)propanenitrile |

1805911-95-8 | 97% | 500mg |

806.85 USD | 2021-07-06 |

3-(2-Methyl-3-(trifluoromethylthio)phenyl)propanenitrile 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

1805911-95-8 (3-(2-Methyl-3-(trifluoromethylthio)phenyl)propanenitrile) 関連製品

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量